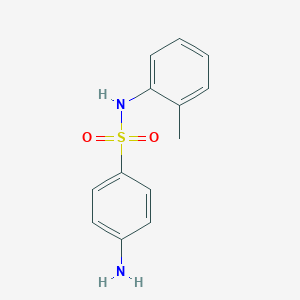
1-(3-クロロプロピル)ピペリジン-4-オール
概要
説明
1-(3-Chloropropyl)piperidin-4-OL is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloropropyl group attached to the piperidine ring, specifically at the 1-position, and a hydroxyl group at the 4-position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and other industries.
科学的研究の応用
1-(3-Chloropropyl)piperidin-4-OL has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
作用機序
Target of Action
The primary target of 1-(3-Chloropropyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-(3-Chloropropyl)piperidin-4-OL, like other CCR5 antagonists, contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The result of the action of 1-(3-Chloropropyl)piperidin-4-OL is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .
生化学分析
Biochemical Properties
1-(3-Chloropropyl)piperidin-4-OL has been evaluated for its potential role in biochemical reactions, particularly in the context of HIV treatment . It has been found to interact with the chemokine receptor CCR5, a key co-receptor in the process of HIV-1 entry . The compound’s interaction with CCR5 is believed to involve a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in the compound .
Cellular Effects
In cellular processes, 1-(3-Chloropropyl)piperidin-4-OL has been found to have antagonistic activities against CCR5 . This suggests that it could potentially inhibit the entry of HIV-1 into cells, thereby influencing cell function
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chloropropyl)piperidin-4-OL is believed to involve its interaction with the CCR5 receptor . This interaction is thought to inhibit the entry of HIV-1 into cells, potentially leading to changes in gene expression and other cellular processes .
準備方法
The synthesis of 1-(3-Chloropropyl)piperidin-4-OL can be achieved through several routes. One common method involves the reaction of 4-hydroxypiperidine with 1-chloropropane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxypiperidine
Reagent: 1-chloropropane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Reaction: Nucleophilic substitution at the 1-position of the piperidine ring
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
化学反応の分析
1-(3-Chloropropyl)piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrogenation: The compound can be hydrogenated to reduce double bonds or other unsaturated groups.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
類似化合物との比較
1-(3-Chloropropyl)piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-(3-Methoxypropyl)piperidin-4-OL: Similar structure but with a methoxy group instead of a chloro group, leading to different reactivity and applications.
1-(3-Bromopropyl)piperidin-4-OL:
4-Hydroxypiperidine: Lacks the chloropropyl group, making it a simpler molecule with different chemical properties.
特性
IUPAC Name |
1-(3-chloropropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLTVEOBDGHJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508165 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145285-36-5 | |
| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)



